

## Frevecitinib Poised to Challenge Standard-of-Care in Moderate-to-Severe Asthma

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Frevecitinib |           |
| Cat. No.:            | B15573473    | Get Quote |

#### For Immediate Release

BOSTON, MA – December 15, 2025 – Kinaset Therapeutics' novel inhaled pan-Janus kinase (JAK) inhibitor, **Frevecitinib** (KN-002), is emerging as a promising new therapeutic option for patients with moderate-to-severe asthma. Early clinical data suggests **Frevecitinib** may offer a competitive profile against established standard-of-care treatments, including inhaled corticosteroids (ICS), long-acting beta-agonists (LABAs), and biologic therapies. This comparison guide provides a detailed analysis of **Frevecitinib**'s performance benchmarked against current treatments, supported by available experimental data for researchers, scientists, and drug development professionals.

Frevecitinib is a first-in-class, inhaled, single-capsule dry powder, pan-JAK inhibitor targeting JAK1, JAK2, JAK3, and TYK2.[1] This mechanism of action is designed to deliver therapeutic concentrations directly to the lungs while minimizing systemic exposure.[2] The U.S. Food and Drug Administration (FDA) has cleared the Investigational New Drug (IND) application for Frevecitinib, with a Phase 2b dose-ranging trial anticipated to commence in mid-2025 for patients whose asthma is inadequately controlled with medium-to-high dose ICS/LABA therapy. [3][4]

## **Comparative Efficacy**

Preliminary data from the Phase 1b clinical trial (NCT05006521) of **Frevecitinib** have demonstrated clinically meaningful improvements in key asthma endpoints. The following







tables summarize the available data for **Frevecitinib** and compare it with pivotal trial data for current standard-of-care treatments in similar patient populations.

Table 1: Comparison of Efficacy in Moderate-to-Severe Asthma



| Treatment (Trial)                           | Patient Population                          | Primary Endpoint(s) & Result(s)                                                                                                                                                                                                                                                        |
|---------------------------------------------|---------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Frevecitinib (KN-002) (Phase<br>1b, Part 3) | Moderate-to-severe asthma on ICS/LABA       | Change in FEV1: +120 mL vs. placebo at Day 10. In patients with baseline blood eosinophils ≥300 cells/µL, the improvement was +190 mL. Change in ACQ-6: -0.15 points vs. placebo at Day 10. In patients with baseline blood eosinophils ≥300 cells/µL, the reduction was -0.46 points. |
| ICS/LABA (Pooled Data)                      | Moderate-to-severe asthma                   | Reduction in Severe Exacerbations: 47 fewer events per 1000 participants over ≥6 months compared to ICS alone.[5]                                                                                                                                                                      |
| Dupilumab (LIBERTY<br>ASTHMA QUEST)         | Uncontrolled, moderate-to-<br>severe asthma | Reduction in Severe Exacerbation Rate: Significantly reduced annualized severe exacerbation rates compared to placebo. Change in FEV1: Significant improvement in pre- bronchodilator FEV1 at Week 12.                                                                                 |
| Benralizumab (SIROCCO & CALIMA)             | Severe, uncontrolled eosinophilic asthma    | Reduction in Annual Exacerbation Rate: 28-51% reduction compared to placebo.[6] Change in FEV1: Up to 159 mL increase.[6]                                                                                                                                                              |
| Mepolizumab (MENSA)                         | Severe eosinophilic asthma                  | Reduction in Exacerbation Rate: Significant reduction in the frequency of clinically significant exacerbations.                                                                                                                                                                        |



|                         |                             | Change in FEV1: Significant improvement in FEV1.                                                                                                                                                                                                                                      |
|-------------------------|-----------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Tezepelumab (NAVIGATOR) | Severe, uncontrolled asthma | Reduction in Annualized Asthma Exacerbation Rate (AAER): Statistically significant and clinically meaningful reduction in AAER over 52 weeks compared to placebo. [7] Change in FEV1: Greater improvements in pre- bronchodilator FEV1 at 52 weeks (0.23 L vs 0.09 L for placebo).[8] |

Table 2: Comparison of Safety and Tolerability



| Treatment             | Common Adverse Events (Incidence ≥5% and greater than placebo)                                                                                        |
|-----------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|
| Frevecitinib (KN-002) | Phase 1 studies reported no significant systemic or local safety concerns, with plasma levels below pharmacologically active concentrations.  [9][10] |
| ICS/LABA              | Generally well-tolerated. Potential for local side effects (e.g., oral candidiasis, dysphonia) and systemic effects at high doses.                    |
| Dupilumab             | Injection site reactions, conjunctivitis, keratitis, nasopharyngitis, headache, bronchitis, sinusitis. [11][12]                                       |
| Benralizumab          | Headache, pharyngitis, pyrexia.[13][14]                                                                                                               |
| Mepolizumab           | Headache, injection site reactions, back pain, fatigue, nasopharyngitis, myalgia/arthralgia.[15]                                                      |
| Tezepelumab           | Nasopharyngitis, upper respiratory tract infection, headache.[7][8]                                                                                   |

# Mechanism of Action: Frevecitinib Signaling Pathway

**Frevecitinib**'s mechanism as a pan-JAK inhibitor suggests a broad anti-inflammatory effect by targeting multiple cytokine signaling pathways implicated in asthma pathogenesis.





Click to download full resolution via product page

Caption: Frevecitinib inhibits JAK signaling, blocking inflammatory gene expression.

# Experimental Protocols Frevecitinib Phase 1b Trial (NCT05006521) - Part 3

- Study Design: A randomized, double-blind, placebo-controlled study.
- Participants: 23 subjects with moderate-to-severe asthma maintained on ICS/LABA.
   Inclusion criteria included a pre-bronchodilator FEV1 between ≥50% and ≤100% of predicted and an Asthma Control Questionnaire-6 (ACQ-6) score between ≥0.5 and ≤3.0.[17]
- Intervention: Frevecitinib 4 mg administered twice daily or a matching placebo for 10 consecutive days.
- Key Assessments: Pre-dose spirometry was performed on Days 1-10, with serial post-dose
  measures on Days 1 and 10. Pre-dose ACQ-6 was scored on Day 1 and Day 10. Sputum
  induction was performed at screening and on Day 10 in a subset of subjects.

# Representative Biologic Pivotal Trial: Tezepelumab (NAVIGATOR)



- Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[18]
- Participants: 1061 patients aged 12-80 years with severe, uncontrolled asthma receiving medium- or high-dose ICS plus at least one other controller medication.[8]
- Intervention: Tezepelumab 210 mg or placebo administered subcutaneously every 4 weeks for 52 weeks.[19]
- Primary Endpoint: The annualized asthma exacerbation rate over the 52-week treatment period.[18]
- Key Secondary Endpoints: Effect on pre-bronchodilator FEV1, ACQ-6 score, Asthma Quality
  of Life Questionnaire (AQLQ) score, and Asthma Symptom Diary (ASD) score.[8]

## Experimental Workflow: Typical Asthma Clinical Trial

The following diagram illustrates a typical workflow for a clinical trial evaluating a new asthma therapeutic.





Click to download full resolution via product page

Caption: A standard workflow for an asthma clinical trial from screening to data analysis.

### Conclusion

**Frevecitinib**, with its novel inhaled pan-JAK inhibitor mechanism, presents a promising new approach to asthma management. Early data are encouraging, suggesting a potential to improve lung function and asthma control with a favorable safety profile due to targeted lung delivery. As **Frevecitinib** progresses into late-stage clinical development, further data will be crucial to fully elucidate its position relative to the current standard-of-care, including the well-



established efficacy of biologic therapies in specific patient populations. The upcoming Phase 2b trial will be a critical next step in defining the future role of **Frevecitinib** in the asthma treatment landscape.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Kinaset Therapeutics to Share Outcomes from the Phase 1 Clinical Evaluation of Frevecitinib (KN-002), an Inhaled Pan JAK Inhibitor, in Patients with Moderate to Severe Asthma and COPD via Oral Presentations and Poster at ERS Congress — Kinaset Therapeutics [kinasettherapeutics.com]
- 2. Kinaset Therapeutics to Present Phase 1 Results of Frevecitinib for Asthma and COPD at ERS Congress [synapse.patsnap.com]
- 3. FDA clears Kinaset's IND for a Phase 2b trial of KN-002 frevecitinib DPI in patients with asthma OINDPnews [oindpnews.com]
- 4. Kinaset Therapeutics Announces FDA Clearance of IND Application for frevecitinib (KN-002) in Asthma Treatment | Gimv [gimv.com]
- 5. Evidence reviews for drug combinations and sequencing for asthma management NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benralizumab phase III trials show positive results in severe asthma [astrazeneca.com]
- 8. hcplive.com [hcplive.com]
- 9. hcplive.com [hcplive.com]
- 10. respiratory-therapy.com [respiratory-therapy.com]
- 11. Dupilumab in the Treatment of Moderate to Severe Asthma: An Evidence-Based Review
   PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Adverse events of benralizumab in moderate to severe eosinophilic asthma: A metaanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]



- 14. Severe Asthma (SEA) Clinical Studies & Trials FASENRA (benralizumab) [fasenrastudies.com]
- 15. aai.org.tr [aai.org.tr]
- 16. Mepolizumab-Related Adverse Events in Severe Eosinophilic Asthma: A Real-Life Study
   Asthma Allergy Immunology [aai.org.tr]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. NAVIGATOR: a phase 3 multicentre, randomized, double-blind, placebo-controlled, parallel-group trial to evaluate the efficacy and safety of tezepelumab in adults and adolescents with severe, uncontrolled asthma PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy of Tezepelumab in Severe, Uncontrolled Asthma: Pooled Analysis of the PATHWAY and NAVIGATOR Clinical Trials PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Frevecitinib Poised to Challenge Standard-of-Care in Moderate-to-Severe Asthma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573473#benchmarking-frevecitinib-against-standard-of-care-asthma-treatments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





